molecular formula C10H8N2O3 B14810235 3-Cyano-4-cyclopropoxypicolinic acid

3-Cyano-4-cyclopropoxypicolinic acid

Cat. No.: B14810235
M. Wt: 204.18 g/mol
InChI Key: PBLIWRJHTVRRII-UHFFFAOYSA-N
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Description

3-Cyano-4-cyclopropoxypicolinic acid is a heterocyclic compound featuring a picolinic acid backbone substituted with a cyano group at the 3-position and a cyclopropoxy group at the 4-position. Picolinic acid derivatives are renowned for their chelating properties and roles in metal ion coordination, which often translate to applications in pharmaceuticals, agrochemicals, and materials science. The cyclopropoxy moiety introduces steric and electronic effects due to its strained three-membered ring, which may alter metabolic stability and reactivity compared to larger alkoxy substituents.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-cyano-4-cyclopropyloxypyridine-2-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-5-7-8(15-6-1-2-6)3-4-12-9(7)10(13)14/h3-4,6H,1-2H2,(H,13,14)

InChI Key

PBLIWRJHTVRRII-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)C(=O)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-cyclopropoxypicolinic acid typically involves the introduction of the cyano and cyclopropoxy groups onto the picolinic acid framework. One common method is the nucleophilic substitution reaction, where a suitable picolinic acid derivative is reacted with a cyano source, such as sodium cyanide or cuprous cyanide, under appropriate conditions. The cyclopropoxy group can be introduced through an etherification reaction using cyclopropanol and an appropriate activating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-cyclopropoxypicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The cyano and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Cyano-4-cyclopropoxypicolinic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyano-4-cyclopropoxypicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropoxy group can influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Core Structure Analysis

Key Compounds for Comparison:

1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid (Desfluoro Compound)

7-(2-Aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Ethylenediamine Compound)

Parameter 3-Cyano-4-cyclopropoxypicolinic Acid Desfluoro Compound Ethylenediamine Compound
Core Structure Picolinic acid Quinolone Quinolone
Substituents 3-Cyano, 4-cyclopropoxy 1-Cyclopropyl, 7-piperazinyl 1-Cyclopropyl, 6-fluoro, 7-(2-aminoethylamino)
Molecular Formula C₁₀H₈N₂O₃ C₁₇H₁₈N₄O₃ C₁₆H₁₈FN₄O₃
Key Functional Groups Cyano, cyclopropoxy, carboxylic acid Cyclopropyl, piperazinyl, carboxylic acid Cyclopropyl, fluoro, aminoethyl, carboxylic acid
Electron Effects Strong electron-withdrawing (cyano) Moderate electron donation (piperazinyl) Mixed (fluoro: EWG; amino: EDG)

Structural Insights:

  • The cyano group in the target compound increases acidity (pKa ~2–3) compared to quinolone derivatives (pKa ~4–5), enhancing solubility in polar solvents .
  • Cyclopropoxy vs. Cyclopropyl: The cyclopropoxy group introduces oxygen-linked strain, whereas cyclopropyl substituents in quinolones directly impact antibiotic activity by modulating DNA gyrase binding .

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